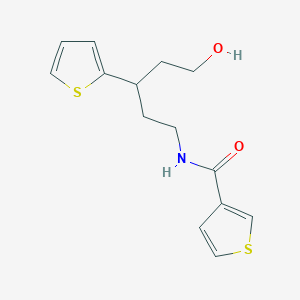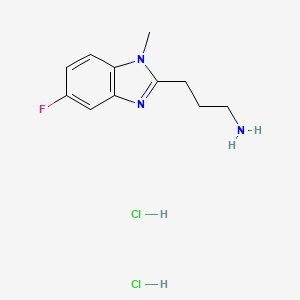![molecular formula C8H16ClNO4 B2375034 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride CAS No. 2138002-79-4](/img/structure/B2375034.png)
4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2138002-79-4 . It is extensively used in scientific research due to its unique properties. The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-((2-hydroxyethyl)amino)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride . The InChI code is 1S/C8H15NO4.ClH/c10-4-3-9-8(7(11)12)1-5-13-6-2-8;/h9-10H,1-6H2,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.67 .Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Condensed Heterocyclic Compounds : This compound is useful in the waste-free synthesis of condensed heterocyclic compounds, particularly in the efficient coupling of 2-amino- and 2-hydroxybenzoic acids with alkynes under air, leading to the formation of 8-substituted isocoumarin derivatives with solid-state fluorescence properties (Shimizu, Hirano, Satoh, & Miura, 2009).
Microbiological Production : The compound is involved in the biotechnological preparation of oxo- and hydroxycarboxylic acids, which are significant in organic synthesis due to their utility as building blocks for hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids (Aurich et al., 2012).
Enzymatic Resolutions : It plays a role in enzymatic resolutions, particularly in the synthesis of (R)-GABOB and (R)-Carnitine Hydrochloride, showcasing its importance in producing optically pure compounds (Kamal, Khanna, & Krishnaji, 2007).
Biotechnology and Biochemical Applications
Bacterial Carboxylate Reductases : This compound is integral to studies involving bacterial carboxylate reductases (CARs), which selectively reduce carboxylic acids to aldehydes under mild conditions. CARs show significant reductase activity against substrates like 4-hydroxybutanoic and adipic acids (Khusnutdinova et al., 2017).
Polymer Chemistry : It contributes to the synthesis of highly functionalized polymers, such as in the case of poly(benzofuran-co-arylacetic acid), providing diverse reactivity for applications in nanomedicine and organocatalysis (Nan et al., 2017).
Chemical Synthesis and Modifications
Amidoalkylation of Phosphorus Trichloride : In the amidoalkylation of phosphorus trichloride with acetamide and alkyl oxocycloalkanecarboxylates, this compound is identified as a crucial player in the production of side-products like 1-aminocycloalkanephosphonic acids (Ziora & Kafarski, 2009).
Functional Modification of Hydrogels : This compound is used in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, enhancing their antibacterial and antifungal activities, thereby indicating its potential in medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
4-(2-hydroxyethylamino)oxane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c10-4-3-9-8(7(11)12)1-5-13-6-2-8;/h9-10H,1-6H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGVAEBRXDSVIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2374952.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2374954.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374959.png)

![(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B2374961.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)




![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2374974.png)